Butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a brominated phenyl group, and a butyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2,7,7-trimethyl-4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then esterified with butanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The brominated phenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 4-(3-bromo-4-oxo-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.
Reduction: Formation of Butyl 4-(4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.
Substitution: Formation of Butyl 4-(3-cyano-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.
Scientific Research Applications
Butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the brominated phenyl group may enhance its binding affinity to specific biological targets.
Comparison with Similar Compounds
Butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with similar compounds such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile molecular building block for liquid crystal oligomers and polymers.
β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine: An antihypertensive agent with a long-acting effect.
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid: Used in proteomics research.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Biological Activity
Butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a hexahydroquinoline core with multiple functional groups. Its molecular formula is C25H32BrN2O5 with a molecular weight of approximately 506.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C25H32BrN2O5 |
Molecular Weight | 506.4 g/mol |
IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been explored in various contexts including anti-cancer properties, anti-inflammatory effects, and enzyme inhibition.
Anti-Cancer Properties
Studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways.
Anti-Inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes:
- Inhibition Studies : In vitro assays revealed that the compound effectively inhibits COX-2 and LOX pathways which are crucial in inflammatory responses.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research:
- Cholinesterases : The compound was evaluated for its inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate inhibition.
- Kinetic Studies : Kinetic parameters were determined using Lineweaver-Burk plots to evaluate the type of inhibition exhibited by the compound.
Case Studies and Research Findings
Several research studies have documented the biological activities of this compound:
-
Study on Cytotoxicity :
- Title: "Cytotoxic Effects of Novel Quinoline Derivatives"
- Findings: The study found that derivatives similar to butyl 4-(3-bromo...) exhibited significant cytotoxicity against various cancer cell lines including MCF-7 and Hela cells.
-
Study on Anti-inflammatory Activity :
- Title: "Evaluation of Anti-inflammatory Potential of Hexahydroquinoline Derivatives"
- Findings: The study reported that the compound effectively reduced inflammation markers in vitro by inhibiting COX enzymes.
-
Study on Enzyme Inhibition :
- Title: "Inhibitory Effects on Cholinesterases by Novel Compounds"
- Findings: The research indicated that the compound showed promising results in inhibiting cholinesterases which are important targets in neurodegenerative diseases.
Properties
Molecular Formula |
C24H30BrNO5 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H30BrNO5/c1-6-7-8-31-23(29)19-13(2)26-16-11-24(3,4)12-17(27)21(16)20(19)14-9-15(25)22(28)18(10-14)30-5/h9-10,20,26,28H,6-8,11-12H2,1-5H3 |
InChI Key |
FIFXTWPTQRXQQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Br)O)OC)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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